3-bromo-9H-fluorene
Description
Contextualization of Halogenated Fluorenes in Organic Chemistry
Halogenated fluorenes are a subclass of organohalides that have found extensive use in synthesis and materials science. The fluorene (B118485) core is a rigid, planar, and highly conjugated π-electron system, which gives rise to its characteristic violet fluorescence. taylorandfrancis.com Attaching a halogen atom to this core structure provides several key advantages:
Reactive Handle for Synthesis: The carbon-halogen bond, particularly carbon-bromine and carbon-iodine bonds, serves as a versatile functional group. It is a key participant in numerous cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. nbinno.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to "stitch" together complex molecules from simpler, halogenated precursors. nbinno.comnih.gov
Modification of Electronic Properties: The halogen's electronegativity and size can tune the electronic properties of the fluorene molecule. This is critical for designing materials with specific energy levels (HOMO/LUMO) for applications in organic electronics.
Influence on Physical Properties: Halogenation can affect properties like melting point, boiling point, and solubility. tutorchase.com It can also influence the way molecules pack in the solid state, which is important for controlling the morphology and performance of thin-film devices.
The reactivity of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I), making brominated and iodinated fluorenes particularly useful as they offer a balance of stability and reactivity for synthetic transformations. wikipedia.org
Significance of 3-Bromo-9H-fluorene as a Molecular Scaffold in Contemporary Research
This compound has emerged as a crucial molecular scaffold, or building block, for the creation of advanced functional materials, particularly for organic electronics. nbinno.com Its significance stems from the combination of the desirable properties of the fluorene core with the synthetic versatility offered by the bromo-substituent.
In the field of Organic Light-Emitting Diodes (OLEDs) , fluorene-based compounds are highly valued, especially for producing blue light emission, which has historically been a challenge for stable and efficient materials. taylorandfrancis.comwku.edu this compound acts as a key precursor in the synthesis of polymers and small molecules that form the emissive or charge-transporting layers in OLED devices. researchgate.netinnospk.comresearchgate.net Researchers use the bromo-group as an anchor point to attach other aromatic units via cross-coupling reactions. This strategy allows for the systematic extension of the π-conjugated system, which tunes the color of the emitted light and improves charge carrier mobility. acs.org The resulting materials are used in high-performance displays for smartphones, televisions, and other electronic devices. innospk.comlaborundmore.com
Furthermore, derivatives of this compound are explored in other areas of materials science , including:
Organic Field-Effect Transistors (OFETs): The rigid structure of fluorene helps in creating ordered molecular packing, which is beneficial for efficient charge transport in semiconductor applications. nbinno.com
Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs): Fluorene-based molecules, synthesized from precursors like this compound, are used as hole-transporting materials (HTMs), which are critical components for efficient solar cell performance. acs.org
Fluorescent Sensors: The inherent fluorescence of the fluorene core can be modified by attaching specific chemical groups to the 3-position. This allows for the design of sensors where the fluorescence changes in the presence of a target analyte. nbinno.com
The utility of this compound is exemplified by its frequent use in palladium-catalyzed reactions to build complex, conjugated molecules. The research detailed below highlights its role in creating a diverse library of compounds for various applications.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDBOFDNCZGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Advanced Functionalization Reactions of 3 Bromo 9h Fluorene
Reactivity Studies of the Bromine Atom in 3-Bromo-9H-fluorene
The bromine atom at the 3-position of the 9H-fluorene core serves as a versatile handle for functionalization. Its reactivity allows for the introduction of diverse substituents through well-established organic reactions. Key transformations involving the bromine atom include:
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. It is widely used to introduce aryl, vinyl, or alkyl groups at the 3-position, leading to extended π-systems or functionalized fluorene (B118485) derivatives. For instance, Suzuki coupling is a key step in synthesizing polymers and complex organic molecules for electronic applications dergipark.org.trtcichemicals.commdpi.comresearchgate.net.
Heck Reaction: The Heck reaction couples this compound with alkenes, typically under palladium catalysis, to form new carbon-carbon bonds and substituted alkenes. This reaction is valuable for creating conjugated systems and modifying the fluorene backbone rsc.orgresearchgate.net.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling this compound with amines, catalyzed by palladium complexes. It is instrumental in synthesizing fluorene-based amines and nitrogen-containing heterocycles, which are important in materials science and medicinal chemistry researchgate.netacs.orgresearchgate.netrsc.orgnih.gov.
Sonogashira Coupling: Although not explicitly detailed for this compound in the provided snippets, this reaction typically couples aryl halides with terminal alkynes, catalyzed by palladium and copper, and would be a viable method for introducing alkyne functionalities.
Organometallic Transformations: The bromine atom can be converted into organometallic species, which are highly reactive intermediates for further functionalization.
Grignard Reagent Formation: Treatment of this compound with magnesium metal can yield the corresponding Grignard reagent, which can then react with electrophiles like aldehydes, ketones, or esters.
Organolithium Formation: Halogen-metal exchange with organolithium reagents (e.g., n-butyllithium) can generate the lithiated fluorene species, which is also a potent nucleophile for reactions with various electrophiles.
Nucleophilic Aromatic Substitution (SNAr): While aryl bromides are generally less reactive towards SNAr than activated aryl halides, under specific harsh conditions or with strong nucleophiles, substitution of the bromine atom might occur. However, palladium-catalyzed cross-coupling reactions are generally preferred for functionalizing the C-Br bond in this compound.
The specific position of the bromine atom on the fluorene ring influences the electronic and steric properties of the resulting derivatives, making regioselective functionalization critical. The 9H-fluorene core itself can also undergo reactions, such as oxidation at the C9 position or electrophilic aromatic substitution on the aromatic rings, but the reactivity studies here focus on the bromine atom.
Data Tables: Illustrative Cross-Coupling Reactions
The following tables illustrate typical reaction conditions and outcomes for common cross-coupling reactions involving aryl bromides, which are directly applicable to this compound. While specific yields and conditions for this compound are not always explicitly detailed in every snippet, the general principles and observed efficiencies for similar fluorene derivatives or aryl bromides provide a strong basis for understanding its reactivity.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions
| Reactants | Catalyst System | Base | Solvent | Temperature | Yield (Typical Range) | Reference Context |
| This compound + Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C | 70-98% | dergipark.org.trtcichemicals.commdpi.comresearchgate.net |
| This compound + Heteroarylboronic Acid | Pd(dba)₂ / P(t-Bu)₃ | CsF | 1,4-Dioxane | 120 °C | Moderate to very good | researchgate.netnih.gov |
| 2,7-Dibromo-9-fluorenone (B76252) + Boronic Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80-100 °C | Moderate to excellent | researchgate.net |
Table 2: Illustrative Buchwald-Hartwig Amination Reactions
| Reactants | Catalyst System | Base | Solvent | Temperature | Yield (Typical Range) | Reference Context |
| This compound + Amine | Pd(dba)₂ / Ligand (e.g., P(t-Bu)₃) | NaOtBu | Toluene | 80-110 °C | 60-90% | researchgate.netresearchgate.netrsc.orgnih.gov |
| 2-Bromo-9,9-dimethyl-9H-fluorene + Amine | Pd catalyst / phosphine (B1218219) ligand | Base | Solvent | Temp. | High | researchgate.net |
| Fluorene Bromide + Piperazine derivative | Pd catalyst / phosphine ligand | Base | Solvent | Temp. | 34.6-67.2% | rsc.org |
Table 3: Illustrative Heck Reaction
| Reactants | Alkene Partner | Catalyst System | Base | Solvent | Temperature | Yield (Typical Range) | Reference Context |
| This compound + Alkene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 °C | Good to excellent | rsc.org |
| Aryl Halide + Alkene (in situ generated) | Various | Pd(OAc)₂ | K₂CO₃ | DMA | 140 °C | 54-88% | rsc.org |
These tables highlight the general conditions and expected outcomes for reactions involving aryl bromides, including fluorene derivatives. The specific choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivities for this compound in these transformations.
Compound List:
this compound
9H-fluorene
2-Bromo-9,9-dimethyl-9H-fluorene
3-Bromo-9,9-dimethyl-9H-fluorene
9-Bromofluorene
2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)
2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine
1-Bromo-3-chloro-9H-fluoren-2-amine
9-(Bromomethyl)-9H-fluorene
9-bromo-2-fluoro-9H-fluorene
2-Bromo-9,9-dibutyl-9H-fluorene
3,3-(biphenyl-2,2′-diyl)-1-bromo-1-phenylallene
9-bromo-9-phenylfluorene (B18599)
2,7-dibromo-9-fluorenone
9,9-diethyl-9H-fluorene### 3.4. Reactivity Studies of the Bromine Atom in this compound
The bromine atom situated at the 3-position of the 9H-fluorene core is a pivotal functional group, dictating much of the compound's synthetic utility. This halogen substituent renders the C-Br bond susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and organometallic conversions. These reactions are instrumental in constructing more complex molecular architectures, particularly for applications in advanced materials and organic electronics, where tailored electronic and photophysical properties are paramount.
The reactivity of the bromine atom in this compound can be broadly categorized into several key reaction types:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The aryl bromide moiety in this compound readily participates in these transformations:
Suzuki-Miyaura Coupling: This widely employed reaction couples this compound with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. It is a highly effective method for introducing diverse aryl, heteroaryl, vinyl, or alkyl groups at the 3-position, thereby extending the π-conjugation or appending specific functional units. This is crucial for synthesizing advanced materials, including conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) dergipark.org.trtcichemicals.commdpi.comresearchgate.net.
Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes, typically under palladium catalysis. This process leads to the formation of new C-C bonds and the creation of substituted alkenes, which are valuable for building conjugated systems and modifying the fluorene framework rsc.orgresearchgate.net.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds through the palladium-catalyzed coupling of this compound with primary or secondary amines. It is a vital tool for synthesizing fluorene-based amines and nitrogen-containing heterocycles, which find applications in materials science and medicinal chemistry researchgate.netacs.orgresearchgate.netrsc.orgnih.gov.
Sonogashira Coupling: Although not explicitly detailed for this compound in the provided search results, this reaction is a standard method for coupling aryl halides with terminal alkynes, catalyzed by palladium and copper. It would allow for the introduction of alkyne functionalities onto the fluorene core.
Organometallic Transformations: The bromine atom can be readily converted into highly reactive organometallic intermediates, which serve as potent nucleophiles for subsequent reactions with electrophiles:
Grignard Reagent Formation: Reaction of this compound with magnesium metal in an ethereal solvent generates the corresponding Grignard reagent. This organometallic species can then react with carbonyl compounds (aldehydes, ketones, esters), epoxides, or other electrophiles to form new C-C bonds and introduce various functional groups.
Organolithium Formation: Halogen-metal exchange, typically achieved by treating this compound with an organolithium reagent like n-butyllithium at low temperatures, yields the lithiated fluorene species. This lithiated intermediate is a strong nucleophile and can undergo similar reactions to Grignard reagents with a wide range of electrophiles.
Nucleophilic Aromatic Substitution (SNAr): While aryl bromides are generally less prone to direct nucleophilic aromatic substitution compared to more activated aryl halides (e.g., those bearing strong electron-withdrawing groups ortho or para to the halogen), under forcing conditions or with very strong nucleophiles, SNAr reactions might be feasible. However, palladium-catalyzed cross-coupling reactions are overwhelmingly preferred for the efficient and selective functionalization of the C-Br bond in this compound due to milder conditions and broader substrate scope.
The specific position of the bromine atom (at C3) on the fluorene scaffold is critical, influencing the electronic distribution and steric environment, which in turn affects the regioselectivity and efficiency of these transformations. While reactions targeting the bromine atom are primary, the 9H-fluorene core itself can undergo other reactions, such as oxidation at the C9 position or electrophilic aromatic substitution on the aromatic rings, but the focus here remains on the reactivity imparted by the bromine substituent.
Data Tables: Illustrative Reactivity of the Bromine Atom
The following tables summarize typical reaction conditions and outcomes for common transformations involving aryl bromides, with specific relevance to this compound. While direct experimental data for this compound in every specific reaction is not always detailed in the snippets, the general principles and observed efficiencies for similar fluorene derivatives and aryl bromides provide a strong foundation for understanding its reactivity profile.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions
| Reactants | Catalyst System | Base | Solvent | Temperature | Typical Yield Range | Reference Context |
| This compound + Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C | 70-98% | dergipark.org.trtcichemicals.commdpi.comresearchgate.net |
| This compound + Heteroarylboronic Acid | Pd(dba)₂ / P(t-Bu)₃ | CsF | 1,4-Dioxane | 120 °C | Moderate to very good | researchgate.netnih.gov |
| 2,7-Dibromo-9-fluorenone + Boronic Ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80-100 °C | Moderate to excellent | researchgate.net |
Table 2: Illustrative Buchwald-Hartwig Amination Reactions
| Reactants | Catalyst System | Base | Solvent | Temperature | Typical Yield Range | Reference Context |
| This compound + Amine | Pd(dba)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80-110 °C | 60-90% | researchgate.netresearchgate.netrsc.orgnih.gov |
| 2-Bromo-9,9-dimethyl-9H-fluorene + Amine | Pd catalyst / phosphine ligand | Base | Solvent | Temp. | High | researchgate.net |
| Fluorene Bromide + Piperazine derivative | Pd catalyst / phosphine ligand | Base | Solvent | Temp. | 34.6-67.2% | rsc.org |
Table 3: Illustrative Heck Reaction
| Reactants | Alkene Partner | Catalyst System | Base | Solvent | Temperature | Typical Yield Range | Reference Context |
| This compound + Alkene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 °C | Good to excellent | rsc.org |
| Aryl Halide + Alkene (in situ generated) | Various | Pd(OAc)₂ | K₂CO₃ | DMA | 140 °C | 54-88% | rsc.org |
The successful application of these reactions to this compound relies on the judicious selection of catalyst, ligand, base, and solvent, which can be optimized to achieve high yields and selectivities.
Compound List:
this compound
9H-fluorene
2-Bromo-9,9-dimethyl-9H-fluorene
3-Bromo-9,9-dimethyl-9H-fluorene
9-Bromofluorene
2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)
2-(3-Bromo-5-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-4,6-diphenylpyrimidine
1-Bromo-3-chloro-9H-fluoren-2-amine
9-(Bromomethyl)-9H-fluorene
9-bromo-2-fluoro-9H-fluorene
2-Bromo-9,9-dibutyl-9H-fluorene
3,3-(biphenyl-2,2′-diyl)-1-bromo-1-phenylallene
9-bromo-9-phenylfluorene
2,7-dibromo-9-fluorenone
9,9-diethyl-9H-fluorene
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is paramount for determining the precise connectivity and environment of atoms within the 3-bromo-9H-fluorene molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information crucial for unambiguous structural assignment.
Proton NMR spectroscopy reveals the number, type, and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methylene (B1212753) protons at the C9 position. The specific chemical shifts and coupling patterns are diagnostic of the fluorene (B118485) core and the position of the bromine substituent. While direct ¹H NMR data for this compound itself is not extensively detailed in the provided search results, studies on related fluorene derivatives offer insight. For instance, in the ¹H NMR of 9-bromo-9H-fluorene, a singlet for the C9-H is observed, along with aromatic signals. The presence of the bromine at the 3-position in this compound would lead to characteristic shifts in the aromatic proton signals due to its electron-withdrawing and directing effects. For example, a study on 9-(3-bromobenzyl)-9H-fluorene shows distinct aromatic proton signals, with the protons adjacent to the bromine atom exhibiting specific chemical shifts rsc.org.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the identification of all carbon environments. The spectrum typically shows signals for the sp³ hybridized carbon at the C9 position and the various sp² hybridized carbons of the aromatic rings. The carbon bearing the bromine atom (C3) will exhibit a characteristic chemical shift influenced by the electronegativity of bromine. For example, in the ¹³C NMR of 3-bromo-9H-fluoren-9-one, the carbonyl carbon appears at a significantly downfield shift, and the carbon attached to bromine is also identifiable nih.gov. Studies on other brominated fluorenes indicate that the position of the bromine atom significantly impacts the chemical shifts of the adjacent and distant carbon atoms rsc.orgrsc.org.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the molecular vibrations and electronic transitions, respectively, providing further confirmation of the compound's structure and purity.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to the electronic transitions within the molecule. Conjugated systems, such as the fluorene core, typically exhibit characteristic absorption bands in the UV region. The exact position and intensity of these bands (λmax) are sensitive to the electronic structure and the presence of substituents like bromine. Studies on fluorene derivatives show absorption maxima in the range of 250-350 nm researchgate.netnist.govnist.gov. The bromine substituent at the 3-position is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted fluorene due to its electronic effects.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units. For example, if the molecular weight is approximately 245 Da, the molecular ion peaks would appear around m/z 244 and 246. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. Fragmentation patterns can also offer structural insights, such as the loss of bromine or characteristic fragments of the fluorene core. For instance, the mass spectrum of 9-bromo-9H-fluorene shows a molecular ion at m/z 244/246 nist.gov.
Compound List
this compound
9-bromo-9H-fluorene
3-bromo-9H-fluoren-9-one
9-(3-bromobenzyl)-9H-fluorene
2,7-Dibromo-9,9-bis(3-bromo-propyl)-9H-fluorene
2,7-Dibromo-9,9-bis(6-bromo-hexyl)-9H-fluorene
9,9-bis(6-bromohexyl)-9H-fluorene
2-bromo-9,9-dihexyl-9H-fluorene
3,6-dibromofluorenone
3,6-Bis[(tert-butyl)ethynyl]-9H-flouren-9-one
3,6-Bis(phenylethynyl)-9H-fluoren-9-one
9-bromo-9-phenylfluorene (B18599)
9-fluorenyl methacrylate (B99206)
9-fluorenyl cation
9-phenyl-9-fluorenyl cation
9-hydroxy-9-fluorenyl cation
2,7-dibromo-9H-fluorene
2,7-dibromo-9-methylene-9H-fluorene
9,9-didecyl-2-iodo-7-nitro-9Hfluorene
2,7-dibromo-9,9-didecyl-9H-fluorene
9,9-didecyl-2,7-diethynyl-9H-fluorene
4,4′-(9,9-didecyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol)
2-(5-bromothiophen-2-yl)benzothiazole
4-(5-(Benzothiazol-2-yl)thiophen-2-yl)-2-methylbut-3-yn-2-ol
(9H-fluoren-9-yl) urea (B33335)
X-ray Crystallography for Solid-State Structural Elucidation
Studies on bromine-substituted fluorenes have utilized X-ray crystallography to investigate structural features that influence their electronic and photophysical behavior. For instance, research has revealed the significance of intermolecular Br···Br interactions in such compounds. These specific interactions have been shown to play a vital role in facilitating spin-orbit coupling and promoting intersystem crossing, processes that are crucial for phenomena like room-temperature phosphorescence observed in certain brominated fluorene derivatives cobiss.netnih.gov. Such crystallographic findings contribute to the rational design of advanced functional materials.
However, detailed crystallographic data, including specific unit cell parameters, space group, and atomic coordinates, for the compound this compound were not found within the provided search results. Consequently, a data table presenting such specific crystallographic parameters for this compound cannot be generated based on the available information.
Compound List:
this compound
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone for analyzing the electronic structure of molecules, offering a balance between accuracy and computational cost. Studies involving halogenated fluorenes, including those with bromine substituents, frequently employ DFT to elucidate fundamental electronic properties. Calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) are common for optimizing molecular geometries and determining electronic parameters worldscientific.com.
| Property / Effect of Bromine Substitution | Computational Method Used | General Observation | Reference |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G(d,p)) | Decreases | worldscientific.com |
| Reactivity | DFT Analysis | Increases | worldscientific.com |
| Electronic Structure | DFT | Modified by halogenation | bohrium.com |
| Ground State Energy | DFT | Lowered by halogenation | bohrium.com |
Investigation of Reactivity Descriptors and Reaction Mechanisms
The reactivity of 3-bromo-9H-fluorene is a key area of theoretical interest, often informed by DFT calculations. As mentioned, a reduced HOMO-LUMO gap, a common consequence of halogen substitution, indicates a molecule that is potentially more reactive worldscientific.com. Theoretical studies can also involve the calculation of reactivity descriptors, such as frontier electron densities and atomic charges, to predict preferred sites for electrophilic or nucleophilic attack.
While specific reaction mechanisms for this compound are often explored through synthetic studies, theoretical investigations aim to rationalize these observations. For brominated aromatic compounds, theoretical analyses would typically focus on the carbon-bromine bond's susceptibility to nucleophilic substitution or its participation in cross-coupling reactions, such as Suzuki or Heck couplings. The electronic effects of the bromine atom, including its inductive and mesomeric contributions, are critical factors that theoretical calculations can quantify, thereby predicting the molecule's chemical behavior and potential reaction pathways bohrium.com.
Analysis of Non-Covalent Interactions, Including Halogen Bonding
Non-covalent interactions, particularly halogen bonding, play a significant role in molecular recognition, crystal engineering, and the biological activity of organic molecules. Halogen bonding is a directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (often termed a "σ-hole") and a nucleophilic region on another atom or molecule chemistryviews.orgacs.org. The bromine atom in this compound is capable of participating in such interactions.
Theoretical studies, often employing DFT, are crucial for characterizing and quantifying halogen bonds. These calculations can confirm the presence of halogen bonding through analysis of electron density distributions, electrostatic potential maps, and interaction energies chemistryviews.orgresearchgate.netmdpi.com. For aromatic systems, halogen bonding can occur via interactions between the halogen atom and the π-electron system of the aromatic ring (C-X···π interaction) acs.orgchemistryviews.orgmdpi.com. Such interactions are influenced by the electron density distribution on the aromatic ring and the electrophilicity of the halogen atom, which is enhanced by electron-withdrawing groups attached to it chemistryviews.org. Bromine, being a larger and more polarizable halogen than fluorine or chlorine, is generally expected to form stronger halogen bonds due to a more pronounced σ-hole mdpi.com. Computational studies have also identified interactions such as Br···Br contacts in crystalline structures, further illustrating the role of halogens in intermolecular assembly researchgate.net.
| Interaction Type | Interacting Species | Interaction Strength (kcal/mol) | Computational Method | Reference |
| Halogen Bond (C-X···π) | CF₃I ··· Polycyclic Aromatics | ~4 | DFT | chemistryviews.org |
| Halogen Bond (C-X···π) | Halogenated Tubercidin ··· Phe605 | F | DFT | mdpi.com |
| Halogen Bond (C-X···π) | Halogenated Tubercidin ··· Phe605 | -46.1 (F) to -48.9 (I) | DFT (GBVI/WSA_dG) | mdpi.com |
| Br···Br Contact | Spirobifluorene derivatives | Not specified | DFT | researchgate.net |
Applications in Materials Science and Organic Electronics
Precursors for Conjugated Polymers and Oligomers
The rigid, planar, and aromatic structure of the fluorene (B118485) unit makes it an excellent component for conjugated polymers and oligomers, which are essential for various organic electronic applications. 3-bromo-9H-fluorene serves as a key monomer or intermediate in the synthesis of these materials, primarily through transition metal-catalyzed cross-coupling reactions.
The bromine atom on the fluorene ring provides a reactive site for polymerization reactions like Suzuki-Miyaura and Yamamoto coupling. nbinno.com In these reactions, the carbon-bromine bond can be readily activated by a palladium or nickel catalyst to form new carbon-carbon bonds, linking fluorene units together or with other aromatic monomers to build extended π-conjugated systems. This synthetic versatility allows for precise control over the polymer's structure and, consequently, its electronic and optical properties.
For instance, polyfluorenes, a major class of blue-emitting polymers, are often synthesized from dibrominated fluorene monomers. nbinno.com The polymerization of monomers like 2,7-dibromo-9,9-dialkylfluorene via Yamamoto coupling is a common method. Similarly, Suzuki-Miyaura coupling reactions involving brominated fluorenes and fluorene-boronic acids or esters are widely used to create well-defined polyfluorenes and copolymers with tailored properties for optoelectronic devices. nbinno.com The functionalization at the C-9 position of the fluorene ring with various side chains (e.g., alkyl, aryl) is a common strategy to improve the solubility and processability of the resulting polymers without significantly altering the electronic properties of the conjugated backbone.
Fluorene-based oligomers, which offer better-defined structures and higher purity compared to their polymer counterparts, are also synthesized using this compound derivatives. These oligomers are promising for high-performance organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good thermal stability.
Components in Optoelectronic Devices
The unique properties of polymers and molecules derived from this compound make them integral components in a variety of optoelectronic devices.
In the realm of OLED technology, derivatives of this compound are indispensable. innospk.com They serve as critical precursors for synthesizing the complex organic molecules that constitute the emissive layers of OLEDs. innospk.com The bromine atom facilitates further chemical modifications, enabling the creation of materials with enhanced luminescence, stability, and specific color characteristics. innospk.com
For example, 3-Bromo-9,9-diphenyl-9H-fluorene is noted for its role in creating stable and efficient fluorescent blue emitters, a crucial component for full-color displays. The bulky phenyl groups at the 9-position help to create a more rigid and planar structure, which can enhance the material's performance and stability in a device. Polyfluorenes synthesized from brominated precursors are particularly valued for their strong blue emission, addressing a long-standing challenge in the development of full-color OLED displays.
Fluorene-based conjugated polymers, often synthesized from brominated fluorene precursors via Suzuki coupling, are also utilized as electron-donating materials in the active layer of organic photovoltaic devices. nih.gov The broad absorption and good charge-transport properties of these polymers make them suitable for converting sunlight into electricity.
In bulk heterojunction solar cells, these fluorene-based polymers are blended with electron-accepting materials, such as fullerene derivatives. The performance of these devices is influenced by factors like the polymer's molecular weight and its ability to form an optimal morphology for charge separation and transport. researchgate.net While direct application of this compound itself is as a precursor, the properties of the final polymer are critical. For instance, the incorporation of octyl-substituted fluorene units can help prevent π–π aggregation, which suppresses charge recombination and improves device efficiency. rsc.org
Research in this area focuses on designing new fluorene-based copolymers to achieve broader solar spectrum absorption and higher power conversion efficiencies.
The application of this compound extends to the fabrication of organic field-effect transistors (OFETs), which are the fundamental building blocks of organic integrated circuits. nbinno.com The semiconducting polymers and oligomers derived from brominated fluorenes can act as the active channel material in these transistors.
The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The ordered packing and high crystallinity of fluorene-based materials can facilitate efficient charge transport. The ability to create well-defined polyfluorenes and oligomers from precursors like this compound is crucial for achieving the high mobilities required for practical applications in flexible displays and sensors.
Development of Advanced Fluorescent and Luminescent Materials
Beyond specific device applications, this compound is a cornerstone in the development of new materials with unique photophysical properties. It is a starting material for a wide range of fluorescent dyes and luminescent materials. nbinno.com The fluorene core provides a highly fluorescent platform, and the bromine atom allows for the attachment of various functional groups to tune the emission color, quantum yield, and environmental sensitivity.
A particularly exciting area of research is the development of materials that exhibit room-temperature phosphorescence (RTP). Phosphorescence is a process where a molecule emits light from a triplet excited state, which is typically a slow and forbidden process. Consequently, it is often quenched by molecular vibrations and oxygen at room temperature.
However, recent studies have shown that certain fluorene derivatives containing a bromine atom can exhibit bright and persistent RTP in both solution and solid states. rsc.orgfrontiersin.orgnih.gov The presence of the heavy bromine atom facilitates intersystem crossing from the singlet excited state to the triplet excited state (the heavy-atom effect), which is a prerequisite for phosphorescence. rsc.org
For example, a fluorene derivative possessing both bromo and formyl groups has been reported to show significant phosphorescence in common organic solvents at room temperature, with a quantum yield of up to 5.9% in chloroform (B151607). rsc.orgfrontiersin.org When incorporated into a polymer matrix like poly(methyl methacrylate), the material continued to phosphoresce under air for several days. rsc.org This opens up new possibilities for these materials in applications such as bio-imaging, sensing, and anti-counterfeiting technologies.
Interactive Data Table: Properties of a Representative Fluorene Derivative
The following table details the photophysical properties of a fluorene derivative exhibiting room-temperature phosphorescence.
| Property | Value | Conditions | Reference |
| Compound | Fluorene derivative with bromo and formyl groups | - | rsc.org |
| Phosphorescence Quantum Yield | 5.9% | In chloroform at 298 K | rsc.orgfrontiersin.org |
| Emission Type | Phosphorescence | In organic solvents | rsc.org |
| State | Solution and Polymer Film | At room temperature | rsc.org |
| Stability | Observed for over five days | In PMMA film under air | rsc.org |
Triboluminescence Properties
The triboluminescence of this compound has not been extensively documented in scientific literature. However, research into related fluorene-based compounds indicates the potential for mechanoluminescent properties within this class of materials. Mechanoluminescence is a phenomenon where light is emitted in response to mechanical action, such as grinding or stress.
A study on a water-stable indium-based metal-organic framework (In-MOF) utilizing a 2,7-bis(3,5-dicarboxyphenyl)-9,9′-diphenyl-9H-fluorene tetraacid linker demonstrated significant mechanoluminescent behavior. rsc.org Applying an external stimulus by grinding the In-MOF resulted in a substantial 29% enhancement of its fluorescence quantum yield, increasing from 23% to 52%. rsc.org This finding suggests that the rigid and planar structure of the fluorene core can be engineered to produce light upon mechanical stress. While this research was conducted on a complex derivative, it underscores the latent potential of the fluorene scaffold, the foundational structure of this compound, for the development of new mechanoluminescent and, by extension, triboluminescent materials. Further investigation is required to determine if this compound itself exhibits these properties.
Utilization in Dielectric Materials Research
The this compound scaffold is a valuable building block in the development of advanced dielectric materials, primarily through its incorporation into high-performance polymers like polyimides (PI). The unique combination of the rigid fluorene core and the electronegative bromine atom contributes to desirable dielectric properties, including low dielectric constants and high dielectric strength.
The introduction of fluorene groups into a polyimide's molecular chain has been shown to optimize its insulating properties. mdpi.com The large free volume associated with the bulky fluorene structure can help lower the dielectric constant of the material. mdpi.com Furthermore, the rigid, conjugated nature of the fluorene group enhances the thermal stability of the resulting polymer. mdpi.com
Research on polyimide films modified with fluorene moieties has demonstrated significant improvements in dielectric strength. In one study, the introduction of a fluorinated fluorene diamine monomer into the PI backbone, followed by the in-situ growth of alumina (B75360) nanoclusters, resulted in a composite film with a breakdown field strength of 672.2 kV/mm, a 1.55-fold increase over the unmodified PI film. mdpi.com The presence of halogen atoms (like fluorine or bromine) can inhibit and bind the injection of high-energy electrons, reducing their ability to damage the polymer chain and thereby improving the material's corona resistance and dielectric strength. mdpi.com
Generally, polyimides containing fluorene groups exhibit low dielectric constants. researchgate.net However, the final dielectric property is also highly dependent on the other monomers used in polymerization. For instance, a polyimide film prepared with 9,9-bis(4-(4-aminophenoxy)phenyl)fluorene (BAOFL) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) exhibited an unusually high dielectric constant of 5.7 at 1MHz. researchgate.net In contrast, other studies on fluorinated aromatic polyimides have reported stable, low dielectric constants in the range of 2.68–3.25 at high frequencies (10 GHz to 60 GHz). mdpi.com
| Polymer System | Dielectric Constant (k) | Frequency | Breakdown Strength (kV/mm) | Reference |
|---|---|---|---|---|
| Polyimide (PI) Film | - | - | ~433.7 | mdpi.com |
| Fluorene-Modified PI/Alumina Composite | - | - | 672.2 | mdpi.com |
| PI with BAOFL and BPDA | 5.7 | 1 MHz | - | researchgate.net |
| Fluorinated Aromatic Polyimides | 2.68 - 3.25 | 10 - 60 GHz | - | mdpi.com |
Role in Advanced Optical Materials
This compound serves as a crucial precursor in the synthesis of advanced optical materials, particularly for applications in nonlinear optics (NLO). acs.orgnih.gov NLO materials are essential for technologies like optical switching, light modulation, and information processing. acs.org The fluorene unit is a popular component in the design of donor-π-acceptor (D-π-A) chromophores, which are engineered to exhibit a large second-order NLO response. nih.gov
The bromine atom at the 3-position of the fluorene ring provides a reactive site for further chemical modification, allowing for the strategic attachment of electron-donating and electron-accepting groups to create the desired D-π-A architecture. nih.gov For example, a bromo-fluorene derivative is the starting point for synthesizing a series of chromophores with enhanced first hyperpolarizability (β), a key measure of a molecule's NLO efficiency. acs.orgnih.gov
Beyond its role as a synthetic handle, the bromo group itself significantly enhances the NLO properties of the final material. researchgate.netrsc.org Research has shown that substituting organic conjugated compounds with bromine can markedly improve the molecular first-order hyperpolarizability. rsc.org The presence of bromine can also reduce the dipole-dipole interactions between molecules, which favors the formation of the non-centrosymmetric crystal structures required for second-harmonic generation (SHG). researchgate.netrsc.org Additionally, bromo-substitution can lead to improved material transparency and thermal stability. rsc.org The nonlinear optical properties of fluorene derivatives are critically dependent on the terminal groups attached to the core structure. pku.edu.cn
| Chromophore | Absorption Max (λmax, nm) | Emission Max (λem, nm) | First Hyperpolarizability (βHRS x 10-30 esu) | Reference |
|---|---|---|---|---|
| SS1 | 486 | 605 | 320 | nih.gov |
| SS2 | 527 | 625 | 700 | nih.gov |
| SS3 | 453 | 560 | 1000 | nih.gov |
| SS4 | 493 | 600 | 1100 | nih.gov |
| SS5 | 473 | 575 | 1150 | nih.gov |
Role As a Versatile Synthetic Intermediate in Chemical Disciplines
Building Block for Complex Organic Molecules
3-Bromo-9H-fluorene serves as a crucial starting material for synthesizing larger, more intricate organic molecules. The bromine substituent acts as a handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings smolecule.comresearchgate.net. These reactions allow for the regioselective introduction of aryl, alkenyl, or alkynyl groups onto the fluorene (B118485) scaffold, facilitating the construction of extended π-conjugated systems and complex polycyclic aromatic compounds. For instance, this compound has been identified as a competent coupling partner in methodologies used for synthesizing derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) and naproxen (B1676952) smolecule.comresearchgate.net.
Table 1: Representative Cross-Coupling Reactions of Brominated Fluorenes
| Reaction Type | Coupling Partner Example | Catalyst/Conditions (General) | Product Type | Reference(s) |
| Suzuki-Miyaura | Aryl Boronic Acids/Esters | Pd catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Toluene, DMF) | Biaryls, Extended conjugated systems | smolecule.comresearchgate.nettcichemicals.comresearchgate.net |
| Heck | Alkenes | Pd catalyst, Base | Substituted alkenes, Cyclized products | smolecule.comrsc.org |
| Sonogashira | Terminal Alkynes | Pd catalyst, CuI, Amine Base (e.g., Et₃N) | Aryl alkynes, Conjugated enynes | asianpubs.org |
| Buchwald-Hartwig | Amines | Pd catalyst, Base | Aryl amines |
Precursor for Advanced Chemical Scaffolds
The fluorene unit itself forms a rigid, often planar scaffold that is advantageous in materials science and supramolecular chemistry. This compound is utilized as a precursor to build advanced chemical scaffolds, particularly those with extended π-conjugation. These scaffolds are essential for developing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic and optical properties smolecule.comlookchem.comsmolecule.com. Furthermore, fluorene derivatives are employed in the synthesis of functional polymers and fluorescent probes, where the fluorene core contributes to luminescence and charge transport properties smolecule.comlookchem.comnbinno.com. The ability to functionalize the fluorene core via the bromine atom allows for precise tuning of these material properties.
Synthetic Utility in Agrochemical Precursor Development
Brominated fluorene derivatives, including those related to this compound, find application as precursors in the synthesis of various agrochemicals lookchem.com. The fluorene scaffold can be incorporated into molecules designed for agricultural applications, contributing to their efficacy and stability. While specific examples directly citing this compound in agrochemical synthesis are less detailed in the available literature, its general utility as a building block for complex organic molecules suggests its potential in this area, mirroring the roles of other brominated fluorenes lookchem.com.
Intermediate in Medicinal Chemistry Research (focused on synthetic pathways to drug candidates)
In medicinal chemistry, this compound serves as a valuable intermediate in the synthetic pathways leading to potential drug candidates. Its role in constructing the core structures of biologically active molecules has been demonstrated. As noted, it functions as a competent coupling partner in the synthesis of derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and naproxen smolecule.comresearchgate.net. Beyond anti-inflammatory agents, fluorene-based compounds have shown promise in other therapeutic areas. For instance, derivatives synthesized using fluorene motifs have been investigated for potential anticancer nbinno.comsmolecule.com, antimicrobial smolecule.com, and other biological activities nbinno.comsmolecule.com. The bromine atom facilitates the introduction of diverse functional groups and side chains, allowing medicinal chemists to explore structure-activity relationships and optimize pharmacological profiles.
Q & A
Q. What are the recommended synthetic routes for 3-bromo-9H-fluorene, and how can reaction efficiency be optimized?
Methodological Answer: this compound is typically synthesized via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies.
- EAS Approach : Bromination of 9H-fluorene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). Reaction conditions (temperature, solvent polarity) critically influence regioselectivity. For example, polar aprotic solvents like dichloromethane may favor para-bromination, while non-polar solvents could alter substitution patterns .
- DoM Approach : Use of lithiation (e.g., LDA or n-BuLi) to deprotonate fluorene at the 9-position, followed by quenching with bromine sources (e.g., Br₂ or electrophilic brominating agents).
Optimization Tips : Monitor reaction progress via TLC or GC-MS to minimize over-bromination. Purification via column chromatography (silica gel, hexane/DCM eluent) is recommended .
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
Methodological Answer: A combination of analytical techniques is required:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing. For example, SHELXL refinement (R factor < 0.05) ensures high precision .
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for para-substituted bromine) and the absence of proton signals at the brominated position.
- ¹³C NMR : Confirm bromine-induced deshielding (e.g., C-Br signal ~120-130 ppm).
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z 246 (C₁₃H₉Br⁺) with isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .
| Technique | Key Parameters | Reference |
|---|---|---|
| SCXRD | R factor, data-to-parameter ratio | |
| ¹H/¹³C NMR | Chemical shifts, coupling constants | |
| GC-MS | Retention time, molecular ion peak |
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification : Follow CLP Regulation (EC) No 1272/2007. While specific data for this compound is limited, analogous brominated aromatics (e.g., 9-bromophenanthrene) suggest precautions against skin/eye irritation and respiratory exposure .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.
- Waste Disposal : Halogenated waste streams; avoid aqueous neutralization due to potential HBr release .
Advanced Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy indicates higher electrophilicity, favoring Suzuki-Miyaura couplings .
- QSPR Models : Relate Hammett σ constants to reaction rates. For example, the bromine substituent’s electron-withdrawing effect enhances oxidative addition in palladium-catalyzed reactions .
Q. How should researchers resolve contradictions in reported regioselectivity for this compound derivatives?
Methodological Answer:
- Controlled Replication : Repeat experiments under varying conditions (solvent, catalyst, temperature). For example, conflicting Suzuki coupling yields may arise from Pd catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
- Byproduct Analysis : Use GC-MS or HPLC to identify minor products (e.g., di-brominated isomers or debrominated fluorene) .
- Crystallographic Validation : Compare SCXRD data of products with literature to confirm substitution patterns .
Q. What advanced techniques characterize electronic properties of this compound for optoelectronic applications?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO/LUMO energies. Bromine lowers LUMO, enhancing electron-accepting capacity.
- UV-Vis Spectroscopy : Analyze absorption maxima (λmax) shifts in different solvents to assess solvatochromism.
- Theoretical Modeling : Time-dependent DFT (TD-DFT) simulates electronic transitions, correlating with experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
